N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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Description
N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C16H13N7OS2 and its molecular weight is 383.45. The purity is usually 95%.
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Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure featuring a thiazole ring and a triazolo-pyridazine moiety. Below is the structural representation:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₀N₄O₂S₂ |
IUPAC Name | This compound |
SMILES | Cc1csc(NC(CSc2nc(nccc3)c3o2)=O)n1 |
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. In particular, the dual inhibition of p38 MAPK and PDE4 pathways has been shown to synergistically reduce inflammatory responses. For instance, a related compound demonstrated potent suppression of TNFα release in preclinical models .
Antimicrobial Activity
The 1,2,4-triazole scaffold is known for its broad-spectrum antimicrobial properties. Studies have shown that derivatives containing this scaffold can exhibit potent activity against various bacterial strains and fungi. For example:
- Compounds with triazole moieties have demonstrated MIC values ranging from 0.01 to 0.27 μmol/mL against multiple fungal strains .
- The antibacterial activity of triazole derivatives was noted to be significantly higher than traditional antibiotics against resistant strains .
Anticancer Potential
Emerging evidence suggests that thiazole and triazole derivatives may possess anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins .
Case Studies and Research Findings
- In Vivo Studies : A series of animal studies were conducted to evaluate the efficacy of similar compounds in reducing inflammation in models of arthritis and endotoxemia. Results showed significant reductions in inflammatory markers upon administration .
- Clinical Trials : Phase I clinical trials for related compounds indicated promising pharmacokinetic profiles and safety profiles in healthy volunteers, paving the way for further exploration in disease-specific populations .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have revealed that modifications on the thiazole and triazole rings can enhance biological activity. For instance, substituents on the pyridine ring have been correlated with increased potency against specific targets .
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7OS2/c1-10-8-25-15(18-10)19-14(24)9-26-16-21-20-13-6-5-12(22-23(13)16)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBMKKJUKXVAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.